

Navigating the Maze of Phospho-Myosin Light Chain Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Myosin Light Chain Kinase Substrate (smooth muscle)
Cat. No.:	B12370997

[Get Quote](#)

For researchers, scientists, and drug development professionals, the precise detection of protein phosphorylation is paramount to unraveling cellular signaling pathways. The phosphorylation of myosin light chain (pMLC) is a critical event in numerous physiological processes, including muscle contraction, cell motility, and cytokinesis. Consequently, antibodies targeting phosphorylated MLC are indispensable tools. This guide provides an objective comparison of commercially available phospho-myosin light chain antibodies, supported by experimental data and detailed protocols to aid in the selection of the most suitable antibody for your research needs.

Myosin light chain 2 (MLC2), also known as the regulatory light chain (RLC), is a key substrate for several kinases, with phosphorylation primarily occurring at serine 19 (Ser19) and threonine 18 (Thr18). This phosphorylation event is a key regulator of myosin II motor activity and the assembly of actomyosin filaments. The choice of a highly specific and sensitive antibody is therefore crucial for the accurate assessment of MLC phosphorylation.

Comparative Analysis of Phospho-MLC Antibodies

To facilitate an informed decision, the following table summarizes the key features of several commercially available phospho-MLC antibodies. The data is compiled from manufacturer datasheets and available research publications. It is important to note that performance can vary depending on the specific application and experimental conditions.

Antibody Target	Manufacturer	Catalog Number	Host	Clonality	Validated Applications	Species Reactivity (Reported)	Key Features /Notes
pMLC2 (Ser19)	Cell Signaling Technology	#3671	Rabbit	Polyclonal	WB, IF/ICC, IHC	Human, Mouse, Rat, Drosophila	Highly cited. Stated to not cross-react with the cardiac isoform of myosin light chain 2. [1] [2]
pMLC2 (Ser19)	Cell Signaling Technology	#3675	Mouse	Monoclonal	WB, IF/ICC	Human, Mouse, Rat, Bovine, Pig	Monoclonal antibody, offering high lot-to-lot consistency. Also stated to not cross-react with the cardiac isoform. [3]

pMLC2 (Thr18/Ser19)	Cell Signaling Technology	#3674	Rabbit	Polyclonal	WB	Human, Mouse	Specific for the dually phosphor ylated form of MLC2. [4] [5] Does not cross- react with the cardiac isoform. [4] [5]
------------------------	---------------------------------	-------	--------	------------	----	-----------------	---

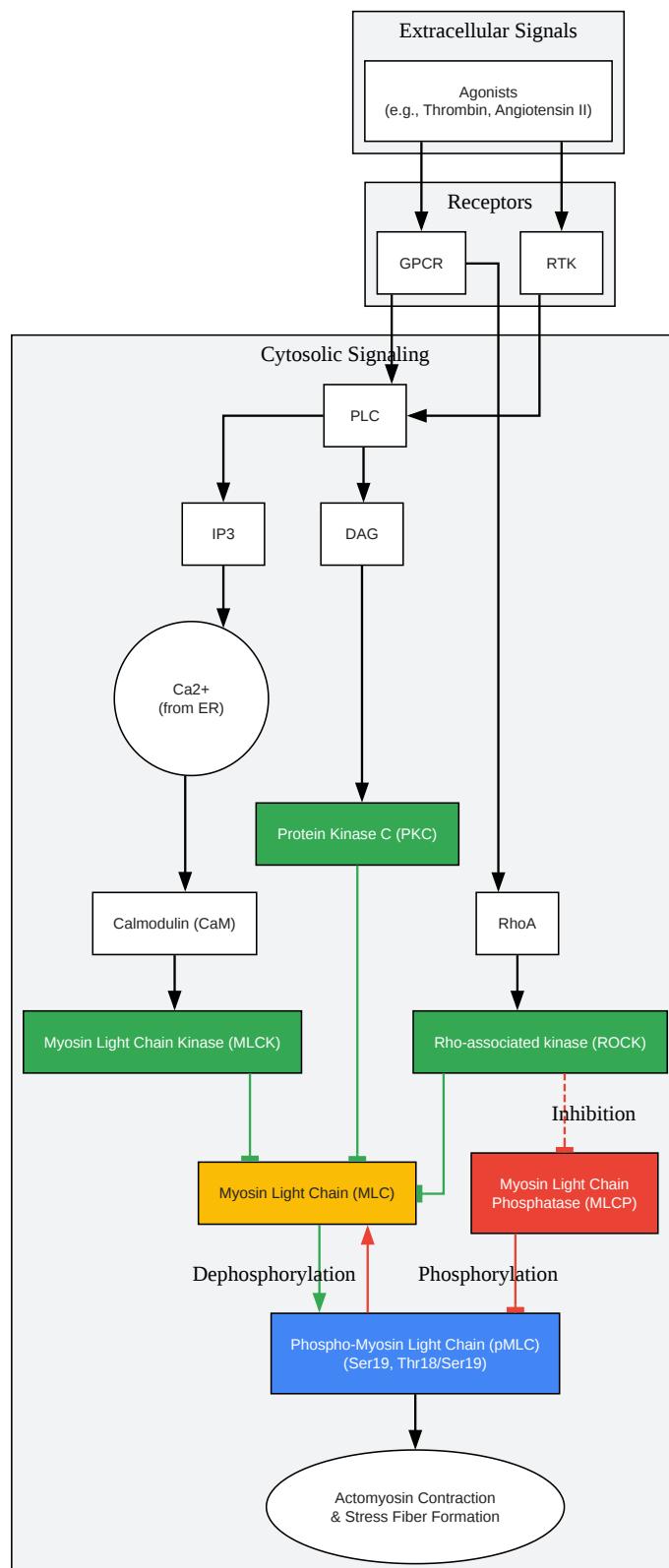
pMLC2 (Thr18/Ser19)	Proteintech	29504-1-AP	Rabbit	Polyclonal	WB, IF, Flow Cytometry, ELISA	Human, Mouse, Rat	Recognizes phosphorylation of MYL9, MYL12A, and MYL12B. [6]
------------------------	-------------	------------	--------	------------	-------------------------------------	-------------------------	---

pMLC (Ser19/Ser20)	Rockland	600-401-416	Rabbit	Polyclonal	WB, ELISA, IP	Human, Mouse	Detects both mono- and di- phosphorylated forms. Reactivity with non- phosphorylated
-----------------------	----------	-------------	--------	------------	---------------------	-----------------	---

MLC is
less than
1% by
ELISA.[\[7\]](#)

pMLC2 (phospho Ser19)	GeneTex	GTX2248 0	Rabbit	Polyclon al	WB, ICC/IF, IHC-P, IHC-Fr, IP, ELISA	Human, Mouse
-----------------------------	---------	--------------	--------	----------------	--	-----------------

The
immunog
en
sequenc
e differs
from the
sarcomer
ic/cardiac
form.[\[8\]](#)



pMLC (Thr18, Ser19)	Thermo Fisher Scientific	PA5- 17727	Rabbit	Polyclon al	WB, IHC, IF	Human, Mouse
---------------------------	--------------------------------	---------------	--------	----------------	----------------	-----------------

Cited in
studies
investigat
ing the
RhoA/RO
CK
pathway.
[\[9\]](#)

Signaling Pathway of Myosin Light Chain Phosphorylation

The phosphorylation of myosin light chain is a tightly regulated process involving multiple signaling pathways. The diagram below illustrates the central role of Myosin Light Chain Kinase (MLCK) and Rho-associated kinase (ROCK) in this process.

[Click to download full resolution via product page](#)

Caption: Myosin Light Chain Phosphorylation Signaling Pathway.

Experimental Protocols

Accurate and reproducible data is contingent on optimized experimental protocols. Below are detailed methodologies for key experiments used to assess phospho-MLC antibody performance.

Western Blotting Protocol for pMLC Detection

Western blotting is a fundamental technique to assess the specificity of a pMLC antibody and to quantify changes in MLC phosphorylation.

1. Sample Preparation:

- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP™, Roche).
- Determine protein concentration using a BCA assay.
- Add Laemmli sample buffer to 20-30 µg of protein lysate and boil at 95-100°C for 5 minutes.

2. Gel Electrophoresis and Transfer:

- Separate proteins on a 12% SDS-PAGE gel.
- Transfer proteins to a PVDF membrane. A wet transfer at 100V for 60-90 minutes is recommended for the relatively small (20 kDa) MLC protein.

3. Immunoblotting:

- Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary pMLC antibody (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 5-10 minutes each with TBST.

- Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total MLC or a housekeeping protein like GAPDH.

Immunofluorescence Protocol for pMLC Staining

Immunofluorescence allows for the visualization of the subcellular localization of pMLC.

1. Cell Culture and Fixation:

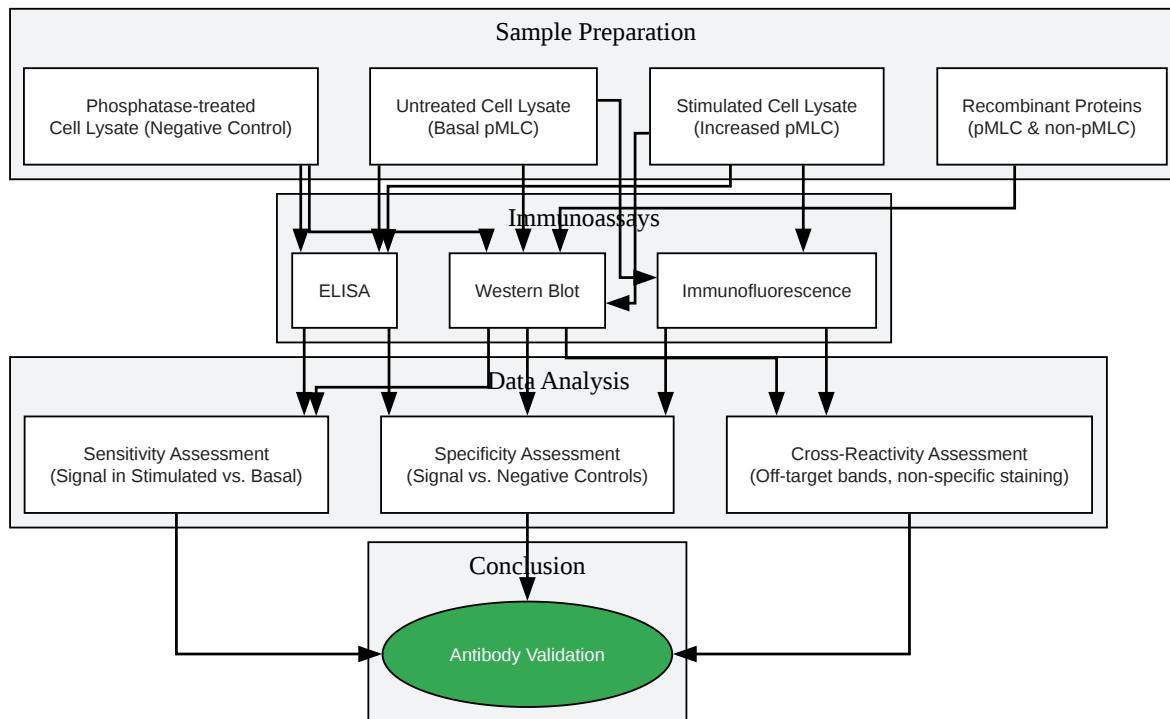
- Grow cells on glass coverslips to the desired confluence.
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS.

2. Permeabilization and Blocking:

- Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
- Wash three times with PBS.
- Block with 1% BSA in PBS for 30-60 minutes to reduce non-specific antibody binding.

3. Antibody Incubation:

- Incubate with the primary pMLC antibody (diluted in 1% BSA/PBS) in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
- Wash three times with PBS.


- Incubate with a fluorescently-labeled secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.
- Wash three times with PBS.

4. Mounting and Imaging:

- Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
- Image using a fluorescence or confocal microscope.

Experimental Workflow for Antibody Cross-Reactivity Testing

A systematic approach is necessary to validate the cross-reactivity of a pMLC antibody. The following workflow outlines the key steps.

[Click to download full resolution via product page](#)

Caption: Workflow for pMLC Antibody Cross-Reactivity Testing.

Conclusion

The selection of a phospho-myosin light chain antibody requires careful consideration of its specificity, sensitivity, and suitability for the intended application. While manufacturers provide valuable initial data, independent validation in the context of your specific experimental system is highly recommended. This guide provides a framework for comparing available antibodies and offers detailed protocols to assist in this validation process. By systematically evaluating antibody performance, researchers can ensure the generation of reliable and reproducible data in their studies of myosin light chain phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phospho-Myosin Light Chain 2 (Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. biocompare.com [biocompare.com]
- 3. Phospho-Myosin Light Chain 2 (Ser19) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-Myosin Light Chain 2 (Thr18/Ser19) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. biocompare.com [biocompare.com]
- 6. Phospho-Myosin Light Chain 2 (Thr18/Ser19) antibody (29504-1-AP) | Proteintech [ptglab.com]
- 7. Phospho-Myosin (Ser19, Ser20) Polyclonal Antibody (600-401-416) [thermofisher.com]
- 8. Anti-Myosin Light Chain 2 (phospho Ser19) antibody (GTX22480) | GeneTex [genetex.com]
- 9. Phospho-MYL9 (Thr18, Ser19) Polyclonal Antibody (PA5-17727) [thermofisher.com]
- To cite this document: BenchChem. [Navigating the Maze of Phospho-Myosin Light Chain Antibodies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12370997#cross-reactivity-of-phospho-myosin-light-chain-antibodies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com